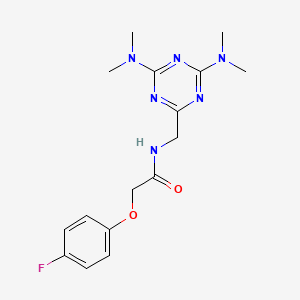
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H21FN6O2 and its molecular weight is 348.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound with potential applications in medicinal chemistry and agriculture due to its unique biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and a phenoxyacetamide moiety. Its molecular formula is C18H26N6O3, with a molecular weight of approximately 374.4 g/mol. The presence of electron-withdrawing groups enhances its reactivity and biological interactions.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The compound's structure allows it to bind effectively to various molecular targets, modulating their activity. This can lead to inhibition or activation of enzymatic pathways critical in various biological processes.
Antitumor Activity
Research indicates that compounds similar to this compound possess significant antitumor properties. For instance:
- In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines with IC50 values in the low micromolar range.
- Mechanistic Insights : Studies suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, contributing to its antitumor efficacy.
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes involved in cancer progression:
- Histone Deacetylases (HDACs) : Similar compounds have demonstrated selectivity against HDAC isoforms, which are crucial in regulating gene expression related to cancer cell growth.
Case Studies
- Anticancer Efficacy : A study evaluating the effects of structurally related compounds demonstrated that they could significantly reduce tumor growth in xenograft models. The tumor growth inhibition (TGI) was reported at approximately 48% compared to control treatments.
- Combination Therapies : Research indicates that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapy.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O2/c1-22(2)15-19-13(20-16(21-15)23(3)4)9-18-14(24)10-25-12-7-5-11(17)6-8-12/h5-8H,9-10H2,1-4H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKFRHCJWWBDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














